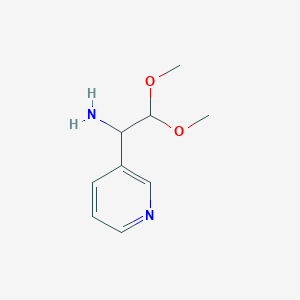
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is 1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is a liquid at room temperature . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not available in the search results.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis Techniques : The compound 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is utilized in the synthesis of various chemical structures. For example, it is involved in the formation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol through reactions with ethyl acetate and methanol, showcasing its utility in complex chemical synthesis processes (Percino et al., 2006).
Molecular and Crystal Structure : The compound plays a critical role in the formation of specific crystal structures. Its derivatives have been studied for their molecular and crystal structures using techniques like X-ray diffraction, illustrating its importance in structural chemistry and material science (Shen & Lush, 2010).
Catalytic Applications
Catalysis in Organic Reactions : This compound is integral in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts have been successfully applied in asymmetric synthesis of γ-nitrocarbonyl compounds, demonstrating its potential in facilitating stereoselective organic reactions (Kostenko, Kucherenko & Zlotin, 2018).
Metal Complex Formation and Applications : The synthesis of metal complexes using this compound as a ligand has shown significant results in the field of inorganic chemistry. These complexes have been explored for applications like ethylene oligomerization and polymerization, highlighting its utility in industrial chemistry and material science (Nyamato, Ojwach & Akerman, 2016).
Other Applications
Hydrogen Bonding and Structural Analysis : Studies on the hydrogen bonding patterns and structural characteristics of derivatives of this compound provide insights into its chemical behavior. This understanding is crucial for its potential application in designing new materials and understanding molecular interactions (Hu et al., 2011).
Schiff Base Complexes and Corrosion Inhibition : The compound is involved in the synthesis of Schiff base complexes which have been studied for their corrosion inhibition properties on mild steel. This application is particularly relevant in materials science and corrosion engineering (Das et al., 2017).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Propriétés
IUPAC Name |
2,2-dimethoxy-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEFFJVOCXSQDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CN=CC=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


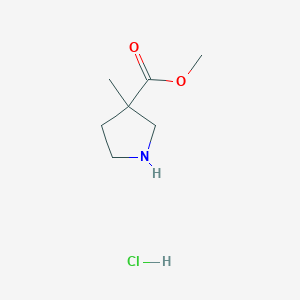

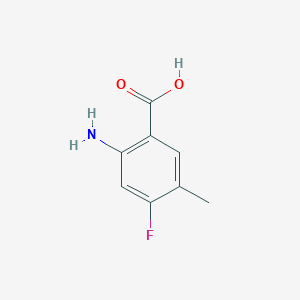

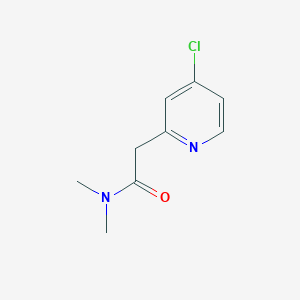


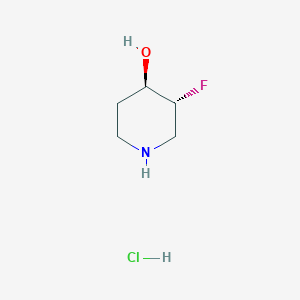

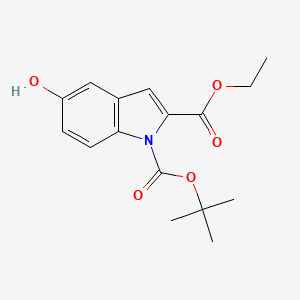
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)